
N-Acetyltyramine Glucuronide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyltyramine Glucuronide-d3 is a deuterium-labeled derivative of N-Acetyltyramine Glucuronide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, allows for the tracing and quantification of the compound during various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyltyramine Glucuronide-d3 involves the deuteration of N-Acetyltyramine followed by glucuronidation. The deuteration process typically employs deuterated reagents such as deuterium oxide (D2O) or deuterated acetic acid. The glucuronidation step involves the reaction of the deuterated N-Acetyltyramine with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyltyramine Glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted glucuronides depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Acetyltyramine Glucuronide-d3 is widely used in scientific research for:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Investigating the metabolic pathways and identifying metabolites.
Proteomics: Used as a biochemical marker in proteomics research.
Biomarker Discovery: Identifying biomarkers for various diseases and conditions
Mecanismo De Acción
The mechanism of action of N-Acetyltyramine Glucuronide-d3 involves its role as a tracer in biochemical processes. The deuterium labeling allows for precise quantification and tracking of the compound in metabolic studies. The glucuronide moiety facilitates its excretion and interaction with various enzymes and transporters involved in drug metabolism .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyltyramine Glucuronide: The non-deuterated form of the compound.
N-Acetyltyramine: The parent amine without the glucuronide moiety.
Deuterated Glucuronides: Other glucuronides labeled with deuterium for similar research purposes
Uniqueness
N-Acetyltyramine Glucuronide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracing in metabolic studies. This makes it particularly valuable in pharmacokinetic and drug metabolism research .
Propiedades
Número CAS |
1429623-59-5 |
|---|---|
Fórmula molecular |
C₁₆H₁₈D₃NO₈ |
Peso molecular |
358.36 |
Sinónimos |
β-D-p-(2-Acetamidoethyl)phenyl Glucopyranosiduronic Acid-d3; 4-[2-(Acetylamino)ethyl]phenyl β-D-Glucopyranosiduronic Acid-d3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,5R)-2-((R)-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)
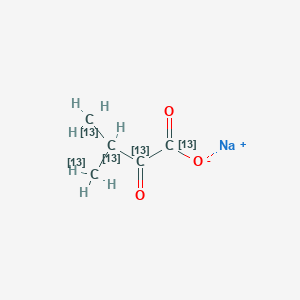
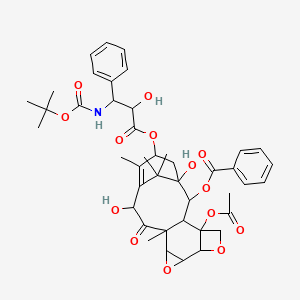
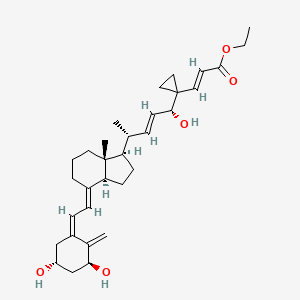
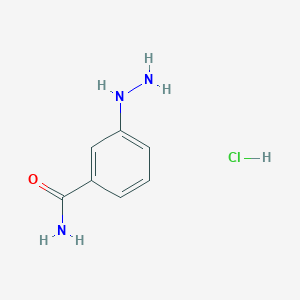
![(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141294.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141296.png)
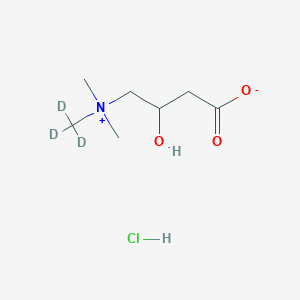

![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B1141301.png)
